molecular formula C4H6ClFOS B12839235 S-(2-chloroethyl) 2-fluoroethanethioate CAS No. 406-27-9

S-(2-chloroethyl) 2-fluoroethanethioate

Katalognummer: B12839235
CAS-Nummer: 406-27-9
Molekulargewicht: 156.61 g/mol
InChI-Schlüssel: WVIGZHKFISVJCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-chloroethyl) 2-fluoroethanethioate typically involves the reaction of 2-chloroethanol with 2-fluoroethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: S-(2-chloroethyl) 2-fluoroethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Wirkmechanismus

The mechanism of action of S-(2-chloroethyl) 2-fluoroethanethioate involves its ability to undergo nucleophilic substitution and oxidation reactions. The chloroethyl group can be targeted by nucleophiles, leading to the formation of new chemical bonds. The thioether group can be oxidized, affecting the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

    S-(2-chloroethyl) ethylthioether: Similar structure but lacks the fluoro group.

    S-(2-chloroethyl) methylthioether: Similar structure with a methyl group instead of the fluoro group.

Uniqueness: S-(2-chloroethyl) 2-fluoroethanethioate is unique due to the presence of both chloroethyl and fluoroethanethioate groups, which confer distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

CAS-Nummer

406-27-9

Molekularformel

C4H6ClFOS

Molekulargewicht

156.61 g/mol

IUPAC-Name

S-(2-chloroethyl) 2-fluoroethanethioate

InChI

InChI=1S/C4H6ClFOS/c5-1-2-8-4(7)3-6/h1-3H2

InChI-Schlüssel

WVIGZHKFISVJCL-UHFFFAOYSA-N

Kanonische SMILES

C(CCl)SC(=O)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.